Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
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Overview
Description
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- typically involves cyclization reactions. One common method involves the use of palladium-catalyzed reactions. For instance, starting with a suitable precursor, such as a substituted pyrrole, the compound can be synthesized using Pd(OAc)2 as the palladium source, Xantphos as a ligand, K2CO3 as a base, and 1,4-dioxane as the solvent under microwave irradiation at 130°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- exerts its effects often involves the inhibition of specific enzymes or proteins. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer better selectivity and potency in inhibiting specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-5(4-8-9)2-3-7-6/h4,7H,2-3H2,1H3 |
InChI Key |
ZYZMPGUPWAODAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN2)C=N1 |
Origin of Product |
United States |
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